2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid
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Overview
Description
2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a complex organic compound that features a dioxolane ring, a tert-butyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a strong base.
Acetic Acid Moiety Addition: The acetic acid group can be added through esterification or acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the dioxolane ring.
Reduction: Reduction reactions can target the carbonyl group within the dioxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)propanoic acid
- 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)butanoic acid
Uniqueness
The unique combination of the dioxolane ring, tert-butyl group, and acetic acid moiety distinguishes 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid from other similar compounds. This unique structure may confer specific chemical properties and reactivity that are valuable in various applications.
Properties
IUPAC Name |
2-[(2S,4S)-2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUNLHQSIRILB-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)O[C@H](O1)C(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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